N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
N-(2-Hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a 1-methylimidazole core linked to a hydroxy-substituted phenylpropyl group. The hydroxy and phenyl groups in its structure contribute to its hydrophilicity and aromatic interactions, which may influence binding affinity and selectivity compared to related analogs.
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-16-9-13(14-10-16)20(18,19)15-8-12(17)7-11-5-3-2-4-6-11/h2-6,9-10,12,15,17H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUQARKZIVVRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide, a compound with significant pharmacological potential, has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound is characterized by the following structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways.
Enzyme Inhibition
Research indicates that sulfonamide derivatives can inhibit enzymes such as carbonic anhydrase and certain proteases. For instance, similar compounds have shown inhibitory effects on DENV2 NS2B-NS3 protease, which is crucial for dengue virus replication .
Therapeutic Applications
Given its structural characteristics, this compound has potential applications in various therapeutic areas:
- Antiviral Activity : Inhibitory effects on viral proteases suggest potential use in antiviral therapies.
- Anticancer Properties : Compounds with imidazole moieties have been reported to exhibit anticancer activity, potentially through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
- Antiviral Activity : A study evaluated imidazole derivatives against the dengue virus, revealing promising IC50 values for certain analogs . Although specific data for this compound is limited, its structural similarity suggests potential effectiveness.
- Enzyme Inhibition : A related research project demonstrated that sulfonamide compounds could effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives exhibiting IC50 values significantly lower than standard inhibitors like rivastigmine . This highlights the compound's potential in neurodegenerative disease treatment.
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural homology with several imidazole sulfonamide derivatives reported in the literature. Below is a detailed comparison with key analogs:
Table 1: Structural Comparison
Key Observations :
Substituent Impact on Bioactivity: The 4-cyanophenyl group in compound 9e enhances binding to the FTase active site, contributing to its anti-malarial potency . Hydrophilic groups (e.g., hydroxy in the target compound) may improve solubility but could reduce membrane permeability compared to lipophilic analogs like 3c .
Synthetic Efficiency: Analogs with cyclic amines (e.g., piperidinyl in 2e) achieve higher yields (~60–65%) compared to linear alkyl chains .
Commercial Availability :
- Hybrid derivatives like the oxadiazole-oxazole sulfonamide (CAS 1798028-73-5) are marketed for research but lack disclosed biological data .
Pharmacological and Biochemical Insights
- Farnesyltransferase (FTase) Inhibition: Compounds such as 9e and 2e exhibit IC₅₀ values in the nanomolar range against Plasmodium FTase, with >100-fold selectivity over human FTase . The target compound’s hydroxy-phenylpropyl group may mimic the isoprenoid substrate of FTase, though its efficacy requires validation.
- Metabolic Stability : Imidazole sulfonamides with bulky substituents (e.g., cyclopentyl in 9e) show improved metabolic stability in hepatic microsome assays compared to smaller analogs .
Q & A
Q. What are the common synthetic routes for preparing N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide and its derivatives?
The compound is synthesized via multi-step reactions, typically involving sulfonamide coupling with hydroxy-phenylpropyl intermediates. For example, general procedures involve:
- Reacting imidazole sulfonyl chlorides with amino alcohols (e.g., 2-hydroxy-3-phenylpropylamine) in polar aprotic solvents like DMF or THF under basic conditions (e.g., NaH or EtN) .
- Purification via silica gel flash chromatography (e.g., CHCl/MeOH/NHOH gradients) to isolate the sulfonamide product .
- Structural validation using H/C NMR and HRMS to confirm regioselectivity and purity .
Q. How is the structural integrity of this compound confirmed experimentally?
Key methods include:
- NMR spectroscopy : H NMR detects characteristic peaks for the hydroxy-phenylpropyl chain (δ 3.5–4.5 ppm for hydroxyl and adjacent CH groups) and imidazole protons (δ 7.0–8.5 ppm) .
- HRMS : Accurately measures molecular ion peaks (e.g., [M+H]) to confirm stoichiometry .
- HPLC : Validates purity (>95%) using reverse-phase columns (e.g., C18) with UV detection .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
Yield optimization requires:
- Temperature control : Maintaining 0–45°C during sulfonamide coupling to minimize side reactions (e.g., over-alkylation) .
- Solvent selection : Using DMF for solubility of polar intermediates, followed by EtOAC/water extraction to remove unreacted reagents .
- Protecting groups : Temporarily blocking reactive hydroxyl or amine groups (e.g., Boc-protected amines) to prevent undesired cross-reactivity .
Q. How do structural modifications (e.g., phenyl or imidazole substituents) impact the compound's biological activity?
SAR studies reveal:
- Phenyl group substitution : Electron-withdrawing groups (e.g., -CN) on the phenyl ring enhance binding to enzyme active sites (e.g., farnesyltransferase) by increasing hydrophobic interactions .
- Imidazole methylation : The 1-methyl group stabilizes the imidazole ring against metabolic degradation, improving pharmacokinetic profiles .
- Hydroxypropyl chain length : Shorter chains (e.g., C3 vs. C4) reduce steric hindrance, improving target affinity .
Q. How can conflicting NMR or crystallographic data for this compound be resolved?
Contradictions arise from:
- Dynamic proton exchange : Hydroxyl or amine protons may broaden or disappear in H NMR; deuterated solvents (e.g., DO) or variable-temperature NMR can clarify .
- Crystallographic disorder : High-resolution X-ray diffraction (using SHELX software) identifies positional ambiguities in the hydroxy-phenylpropyl moiety .
- Tautomerism in imidazole : 2D NMR (e.g., HSQC) distinguishes between 1H-imidazole and 3H-imidazole tautomers .
Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?
Key approaches include:
- Molecular docking (AutoDock/Vina) : Models interactions with target proteins (e.g., Plasmodium falciparum farnesyltransferase) by analyzing hydrogen bonding and π-π stacking .
- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over time (≥100 ns trajectories) .
- QSAR models : Correlates substituent electronic parameters (e.g., Hammett constants) with IC values from enzymatic assays .
Methodological Considerations
Q. How should researchers design assays to evaluate the compound's enzyme inhibition potency?
- Enzyme selection : Use recombinant forms of target enzymes (e.g., carbonic anhydrase or farnesyltransferase) for standardized activity measurements .
- Assay conditions : Maintain pH 7.4 (phosphate buffer) and 37°C to mimic physiological environments .
- Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
Q. What analytical techniques troubleshoot low purity in final synthetic products?
- HPLC-DAD/MS : Identifies co-eluting impurities (e.g., unreacted starting materials) via UV/Vis and mass spectral libraries .
- Recrystallization : Optimize solvent mixtures (e.g., EtOH/HO) to remove hydrophilic or lipophilic byproducts .
- Ion-exchange chromatography : Resolves charged impurities (e.g., sulfonic acid derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
